2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
CAS No.: 1597843-72-5
Cat. No.: VC2886261
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1597843-72-5 |
---|---|
Molecular Formula | C9H13ClN2O |
Molecular Weight | 200.66 g/mol |
IUPAC Name | 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine |
Standard InChI | InChI=1S/C9H13ClN2O/c1-12(5-6-13-2)8-3-4-11-9(10)7-8/h3-4,7H,5-6H2,1-2H3 |
Standard InChI Key | YMPVKPBZDBXJFN-UHFFFAOYSA-N |
SMILES | CN(CCOC)C1=CC(=NC=C1)Cl |
Canonical SMILES | CN(CCOC)C1=CC(=NC=C1)Cl |
Introduction
Chemical Structure and Properties
2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine is a substituted pyridine derivative characterized by a chlorine atom at the 2-position and a tertiary amine functionality at the 4-position of the pyridine ring. The tertiary amine contains both a methyl group and a 2-methoxyethyl substituent, creating a compound with interesting chemical properties and reactivity patterns.
Structural Characteristics
The compound features a pyridine core with specific substitution patterns that influence its chemical behavior. The chlorine at the 2-position of the pyridine ring makes this position susceptible to nucleophilic aromatic substitution reactions, while the tertiary amine at the 4-position contributes to the compound's basicity and potential for further functionalization.
Physical Properties
While specific data for 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine is limited, properties can be estimated based on structurally similar compounds. For example, the related compound 2-chloro-5-methylpyridin-4-amine has a melting point of 115°C and a predicted boiling point of approximately 310°C . The presence of the N-(2-methoxyethyl)-N-methyl group would likely alter these values, potentially lowering the melting point due to disruption of intermolecular hydrogen bonding.
Table 1: Estimated Physical Properties of 2-Chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine
Property | Estimated Value | Basis of Estimation |
---|---|---|
Molecular Formula | C9H13ClN2O | Structural analysis |
Molecular Weight | 200.67 g/mol | Calculated from formula |
Physical State | Solid at room temperature | Based on similar compounds |
Solubility | Likely soluble in organic solvents | Based on functional groups |
Basicity | Moderately basic | Due to tertiary amine group |
Synthetic Methodologies
Modification from 2-Chloropyridin-4-amine
One potential route involves the stepwise alkylation of 2-chloropyridin-4-amine. Based on similar chemistry described in the literature for related compounds, this would involve:
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Initial N-methylation using agents such as methyl iodide or dimethyl sulfate
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Subsequent N-alkylation with 2-methoxyethyl halide or similar reagent
These reactions would typically be performed in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) in an appropriate solvent system.
Alternative Approach from 2-Chloro-5-methylpyridin-4-amine
The search results provide information about 2-chloro-5-methylpyridin-4-amine, which could potentially serve as a starting material for the synthesis of related compounds . While this compound contains an additional methyl group at the 5-position, similar N-alkylation strategies could be employed, followed by appropriate modifications.
Insights from Related Compounds
The patent literature describes the synthesis of 2-chloro-4-(piperidylmethyl)pyridine through a three-step process involving:
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Reaction of 2-amino-4-picoline with nitrite in acidic conditions
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Treatment with POCl₃ to obtain 2-chloro-4-methylpyridine
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Chlorination of the methyl group followed by nucleophilic substitution
This methodology demonstrates the feasibility of selective functionalization of chloropyridine derivatives, which could be adapted for the synthesis of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine.
Table 2: Comparison of Potential Synthetic Approaches
Synthetic Approach | Starting Material | Key Reagents | Potential Advantages | Potential Limitations |
---|---|---|---|---|
Direct N-alkylation | 2-Chloropyridin-4-amine | Methyl iodide, 2-methoxyethyl halide | Straightforward approach | Selectivity challenges with multiple N-alkylations |
Modification of existing derivatives | 2-Chloro-4-methylpyridine | Various, depending on approach | Utilizes established chemistry | May require multiple steps |
Palladium-catalyzed functionalization | Suitable pyridine derivatives | Pd catalysts, appropriate coupling partners | Enables selective functionalization | Potentially higher cost due to catalyst requirements |
Chemical Reactivity
Nucleophilic Aromatic Substitution
The 2-chloro position of pyridine derivatives is known to be reactive toward nucleophilic aromatic substitution. Based on the reactivity patterns of similar compounds, 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine would likely undergo substitution reactions with various nucleophiles at the 2-position.
An example from the literature shows that 2-chloro-5-methylpyridin-4-amine can participate in palladium-catalyzed coupling reactions, such as the reaction with 2,5-difluorophenylboronic acid in the presence of bis(triphenylphosphine)palladium chloride and sodium carbonate . Similar reactivity could be expected for 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine.
Further Functionalization
The tertiary amine functionality at the 4-position, while less reactive than a primary amine, still presents opportunities for further chemical transformations. The 2-methoxyethyl group contains an ether functionality that could potentially participate in certain reactions or serve as a handle for further modifications.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structural features, the ¹H NMR spectrum of 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine would likely show characteristic signals corresponding to:
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Aromatic protons of the pyridine ring (typically in the 6.5-8.5 ppm range)
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N-methyl protons (likely around 2.8-3.2 ppm)
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Methylene protons of the 2-methoxyethyl group (3.3-3.7 ppm)
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Methoxy protons (approximately 3.3 ppm)
Related compounds show similar patterns; for example, the ¹H NMR of 2-chloro-5-methylpyridin-4-amine in DMSO-d6 shows signals at 1.96 ppm (methyl group), 6.16 ppm (amino group), 6.50 ppm, and 7.68 ppm (aromatic protons) .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be an effective method for analyzing 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine. The compound's moderate polarity would make it amenable to reverse-phase HPLC methods using common C18 columns and acetonitrile/water or methanol/water mobile phase systems.
Limitations of Available Data
It is important to note that the specific compound 2-chloro-N-(2-methoxyethyl)-N-methylpyridin-4-amine has limited direct information available in the provided search results. Many of the properties, synthetic approaches, and applications discussed in this article are based on structurally similar compounds and general principles of pyridine chemistry.
Further research, including experimental work or more comprehensive literature searches, would be necessary to establish the exact properties and optimal synthetic routes for this specific compound.
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